tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1-benzylpiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19-13-15-9-11-20(12-10-15)14-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXSDIKJHXTJEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384974 | |
| Record name | tert-Butyl [(1-benzylpiperidin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173340-23-3 | |
| Record name | tert-Butyl [(1-benzylpiperidin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of piperidine with benzyl chloride to form 1-benzylpiperidine. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of central nervous system agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate
- CAS Number : 173340-23-3
- Molecular Formula : C₁₈H₂₈N₂O₂
- Molecular Weight : 304.43 g/mol
Structural Features: This compound consists of a piperidine ring substituted at the 4-position with a methyl group bearing a tert-butyl carbamate moiety.
Applications :
Primarily used as a pharmaceutical intermediate, it serves as a precursor in synthesizing bioactive molecules targeting neurological or metabolic pathways .
Safety Profile :
Classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation). Storage recommendations include sealing in dry conditions at 2–8°C .
Comparison with Structurally Similar Compounds
tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate
- CAS: Not specified
- Formula : C₁₆H₂₂N₄O₂
- Key Differences: Replaces the benzyl group with a 4-cyanopyridin-2-yl substituent. Lower molecular weight (292.38 g/mol vs. 304.43 g/mol) due to reduced aromatic bulk .
tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate
- CAS : 1289007-64-2
- Formula : C₁₆H₂₄BrN₃O₂
- Key Differences :
tert-Butyl (1-(4-aminophenyl)piperidin-3-yl)carbamate (Compound 9)
- CAS: Not specified
- Formula : C₁₆H₂₅N₃O₂
- Key Differences: Features a 4-aminophenyl group instead of benzyl, introducing a primary amine. The amino group improves solubility and enables conjugation chemistry. ESI-MS m/z 292.4, indicating lower molecular weight and altered pharmacokinetics .
tert-Butyl 2-(1-benzylpiperidin-4-yl)ethylcarbamate
- CAS : 921616-60-6
- Formula : C₁₉H₃₀N₂O₂
- Key Differences: Ethyl spacer between the piperidine and carbamate groups.
(R)-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate
- CAS : 1286208-31-8
- Formula : C₁₅H₂₆N₂O₄
- Key Differences :
Data Table: Comparative Analysis
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Application |
|---|---|---|---|---|---|
| This compound | 173340-23-3 | C₁₈H₂₈N₂O₂ | 304.43 | Benzyl | Pharmaceutical intermediate |
| tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate | N/A | C₁₆H₂₂N₄O₂ | 292.38 | 4-Cyanopyridin-2-yl | Drug discovery (polar interactions) |
| tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate | 1289007-64-2 | C₁₆H₂₄BrN₃O₂ | 371.29 | 5-Bromopyridin-2-yl | Halogenated intermediate |
| tert-Butyl (1-(4-aminophenyl)piperidin-3-yl)carbamate | N/A | C₁₆H₂₅N₃O₂ | 291.19 | 4-Aminophenyl | Conjugation-ready scaffold |
| (R)-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate | 1286208-31-8 | C₁₅H₂₆N₂O₄ | 298.38 | Tetrahydrofuran-2-carbonyl | Solubility-enhanced derivatives |
Research Findings and Trends
- Substituent Impact: Benzyl vs. Halogenation: Bromine in 1289007-64-2 enhances molecular weight and facilitates Suzuki-Miyaura cross-coupling in medicinal chemistry . Amino Groups: Compounds like 291.19 g/mol (C₁₆H₂₅N₃O₂) enable post-synthetic modifications via amine-reactive chemistry .
- Safety and Handling: The parent compound (173340-23-3) requires stringent handling due to toxicity (H302), while analogs with polar groups (e.g., cyano or amino) may present reduced dermal hazards .
Biological Activity
tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate is a synthetic organic compound that belongs to the carbamate class and is characterized by its molecular formula and a molecular weight of approximately 304.43 g/mol. The compound is derived from piperidine, featuring a six-membered ring with one nitrogen atom, and includes a tert-butyl group that contributes to its steric properties and biological interactions. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The unique structural features of this compound enhance its reactivity and interaction with biological targets. The presence of the tert-butyl group introduces steric hindrance, which influences its binding affinity to various receptors and enzymes.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.43 g/mol |
| Structural Features | Tert-butyl group, benzyl-piperidine moiety |
Biological Activity
Research has demonstrated that this compound exhibits significant biological activity, particularly in the context of neurological applications. Its potential as an enzyme inhibitor and receptor ligand has been highlighted in various studies.
The compound's biological activity is primarily attributed to its ability to modulate specific molecular targets involved in neurotransmitter systems. The interactions may influence pathways critical for treating central nervous system disorders, including but not limited to:
- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes associated with neurotransmitter degradation.
- Receptor Modulation : It may act as a ligand for receptors implicated in neurological functions, potentially enhancing or inhibiting signal transduction pathways.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of this compound:
- Neuroprotective Effects : A study evaluated the neuroprotective effects of the compound in models of neurodegenerative diseases. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates.
- Anticancer Activity : Preliminary investigations into the anticancer properties of related compounds have shown that derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting potential applications in oncology as well.
- Binding Affinity Studies : Molecular docking simulations have predicted strong binding affinities between this compound and several key receptors involved in CNS signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl piperidin-4-ylcarbamate | Lacks benzyl substitution | Simpler structure, less steric hindrance |
| Tert-butyl (1-benzylpiperidin-3-yl)carbamate | Benzyl group at different position | Alters interaction profile |
| Tert-butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate | Contains multiple piperidine units | More complex structure affecting reactivity |
Q & A
Basic: What are the standard synthetic protocols for preparing tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate?
The synthesis typically involves multi-step reactions, including condensation, reduction, and protection. A common route starts with 4-N-BOC-aminopiperidine, which undergoes reductive amination with benzyl halides in dichloromethane (DCM) or tetrahydrofuran (THF) using catalysts like triethylamine (TEA) . The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under inert conditions. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) .
Advanced: How can synthetic protocols be optimized for scalability while maintaining high enantiomeric purity?
Scalability challenges include controlling exothermic reactions during benzylation and minimizing racemization. Continuous flow reactors improve heat dissipation and reaction uniformity . Enantiomeric purity is preserved using chiral catalysts (e.g., (R)-BINAP with palladium) or enantioselective crystallization. Process analytical technology (PAT), such as in-line FTIR, monitors intermediates in real time .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
While some safety data sheets (SDS) classify it as non-hazardous (no GHS labeling required ), others note potential respiratory or skin irritation . Standard precautions include:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions.
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced: What advanced analytical techniques resolve contradictions in spectral data (e.g., NMR or MS)?
Discrepancies in NMR signals (e.g., proton splitting patterns) arise from conformational flexibility or solvent effects. High-field NMR (500 MHz+) with 2D techniques (COSY, HSQC) clarifies ambiguous assignments . Mass spectrometry (HRMS-ESI) validates molecular ion peaks, while dynamic light scattering (DLS) detects aggregates that may skew data .
Advanced: How can computational modeling aid in predicting reactivity or biological interactions?
Density functional theory (DFT) calculates transition states for key reactions (e.g., carbamate formation), identifying energy barriers and regioselectivity . Molecular docking (AutoDock Vina) models interactions with biological targets, such as neurotransmitter receptors, guiding structure-activity relationship (SAR) studies .
Basic: What are common intermediates derived from this compound, and how are they utilized?
Key intermediates include:
- tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate : Reduced to an amine for further functionalization .
- Debenzylated analogs : Used to study piperidine ring effects on receptor binding .
Advanced: How are mechanistic studies designed to elucidate catalytic pathways in its synthesis?
Isotopic labeling (e.g., deuterated benzyl halides) tracks hydrogen transfer during reductive amination. Kinetic isotope effects (KIE) and Eyring plots determine rate-limiting steps. In situ IR spectroscopy monitors Boc protection kinetics under varying temperatures .
Advanced: What strategies address discrepancies in reported pharmacological data (e.g., IC₅₀ variability)?
Variability may stem from assay conditions (e.g., buffer pH, cell lines). Standardize protocols using:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
